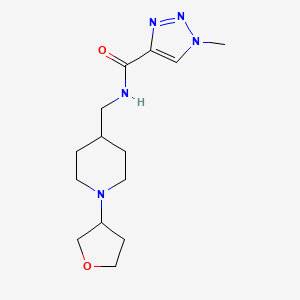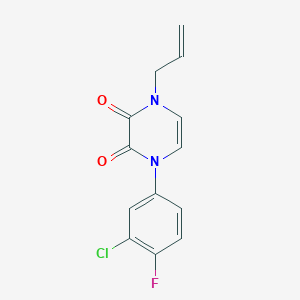
1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of chloro and fluoro groups on the phenyl ring and a prop-2-enyl group attached to the pyrazine ring could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction or a cyclization reaction. The chloro and fluoro groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The phenyl ring with chloro and fluoro substituents and the prop-2-enyl group would be attached to the pyrazine ring .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The pyrazine ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The chloro and fluoro groups on the phenyl ring might also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazine ring, the halogenated phenyl ring, and the prop-2-enyl group could affect properties like polarity, solubility, boiling point, and melting point .科学的研究の応用
Photocyclization and Molecular Structure
- Research on similar compounds, such as 2-chloro-1,3-diphenylpropan-1,3-dione, reveals that photocyclization to flavones is a key reaction pathway, providing insights into the photostability and reactivity of related compounds (Košmrlj & Šket, 2007).
- The molecular structures of related compounds, like 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione, show significant differences in conformation and intermolecular interactions, hinting at the structural diversity possible in compounds with similar backbones (Li et al., 2005).
Synthesis of Derivatives and Analogues
- The synthesis of 3-amino-4-fluoropyrazoles, through monofluorination and condensation processes, indicates the potential for creating functionally diverse derivatives of similar compounds (Surmont et al., 2011).
- The creation of polymorphs, as seen in meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), showcases the ability to derive structurally distinct forms with potentially different properties, which may be applicable to 1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione (Mohamed et al., 2016).
Photovoltaic and Sensory Applications
- Chlorine substitution in polymer solar cells, as demonstrated in a study on chlorinated-thienyl benzodithiophene, suggests potential applications in improving photovoltaic performance, which could be explored for this compound (Fan et al., 2018).
- A highly selective and dual responsive test paper sensor for Hg2+/Cr3+ detection indicates the potential of using similar compounds in the development of chemical sensors (Das et al., 2012).
作用機序
Target of Action
Similar compounds such as gefitinib are known to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
Gefitinib, a compound with a similar structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with egfr . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .
Biochemical Pathways
Compounds like gefitinib that inhibit egfr tyrosine kinase can affect various downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
The inhibition of egfr tyrosine kinase by similar compounds can lead to the inhibition of malignant cell proliferation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-5-16-6-7-17(13(19)12(16)18)9-3-4-11(15)10(14)8-9/h2-4,6-8H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHBKRXGGPUVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

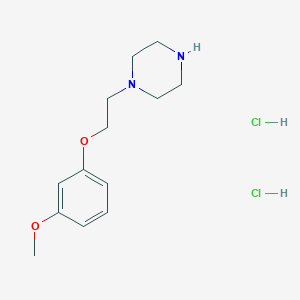
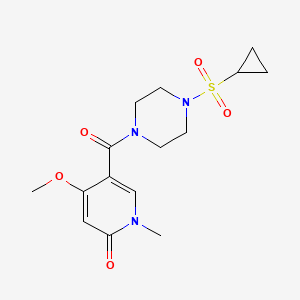
![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)
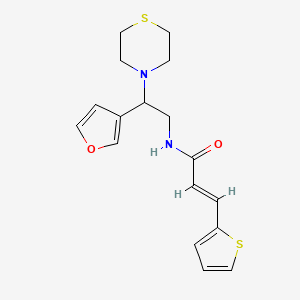
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)
![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)

![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)
![rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2616953.png)
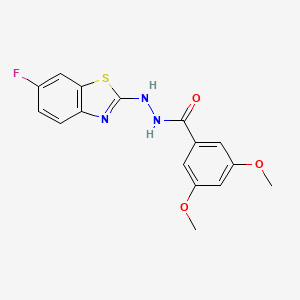
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)
